3-Tert-butylpyridine-2-carboxylic acid;hydrochloride

Description

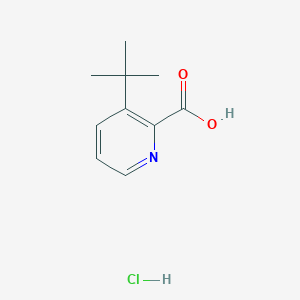

3-Tert-butylpyridine-2-carboxylic acid;hydrochloride is a pyridine derivative characterized by a tert-butyl substituent at the 3-position and a carboxylic acid group at the 2-position, with a hydrochloride salt enhancing its solubility and stability. The tert-butyl group likely confers steric bulk, influencing lipophilicity and metabolic stability, while the carboxylic acid moiety enables salt formation for improved bioavailability .

Properties

IUPAC Name |

3-tert-butylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,3)7-5-4-6-11-8(7)9(12)13;/h4-6H,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTSZOTVVNZROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylpyridine-2-carboxylic acid;hydrochloride typically involves the reaction of tert-butylpyridine with a carboxylating agent under controlled conditions. One common method is the reaction of tert-butylpyridine with carbon dioxide in the presence of a base, followed by acidification to obtain the carboxylic acid. The hydrochloride salt is then formed by reacting the carboxylic acid with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Tert-butylpyridine-2-carboxylic acid hydrochloride features a pyridine ring with a tert-butyl group and a carboxylic acid functional group, which contributes to its unique reactivity and solubility characteristics. The hydrochloride form enhances its solubility in water, making it suitable for various applications.

Pharmaceutical Applications

- Antibacterial Activity : Research has shown that derivatives of pyridine compounds, including those similar to 3-tert-butylpyridine-2-carboxylic acid hydrochloride, exhibit significant antibacterial properties. For example, compounds derived from thiazolidine-4-carboxylic acids demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibacterial agents .

- Drug Synthesis : The compound serves as an intermediate in synthesizing various pharmaceuticals. Its structure allows for modifications that can yield biologically active compounds. For instance, the synthesis of pyrrole derivatives using continuous flow methods has been reported, which can lead to the development of new drug candidates .

Organic Synthesis Applications

- Building Block for Heterocycles : 3-Tert-butylpyridine-2-carboxylic acid hydrochloride can be utilized as a building block in the synthesis of complex heterocycles. Its functional groups can undergo various reactions, facilitating the formation of diverse chemical structures essential for drug development and materials science.

- Continuous Flow Synthesis : The compound has been employed in innovative synthetic methodologies such as continuous flow synthesis, which allows for efficient production of complex molecules with high yields and purity . This method enhances reaction control and minimizes waste.

Material Science Applications

- Polymer Chemistry : The compound's properties make it suitable for applications in polymer chemistry. It can be used as a monomer or additive in polymer formulations, contributing to improved thermal stability and mechanical properties of the resulting materials.

- Corrosion Inhibition : Some studies suggest that pyridine derivatives can act as corrosion inhibitors in metal protection applications due to their ability to form stable complexes with metal ions . This application could be explored further with 3-tert-butylpyridine-2-carboxylic acid hydrochloride.

Case Study 1: Antibacterial Screening

A study synthesized various derivatives based on pyridine structures, including those related to 3-tert-butylpyridine-2-carboxylic acid hydrochloride, and assessed their antibacterial activities against several bacterial strains. The results indicated that certain modifications led to enhanced antibacterial effects compared to traditional antibiotics .

Case Study 2: Continuous Flow Synthesis

In a groundbreaking study, researchers developed a one-step continuous flow method for synthesizing pyrrole-3-carboxylic acids from readily available starting materials. This method showcased the versatility of pyridine derivatives in producing biologically relevant compounds efficiently .

Mechanism of Action

The mechanism of action of 3-Tert-butylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its effects are mediated through its ability to form stable complexes and participate in redox reactions.

Comparison with Similar Compounds

Pyridine-Based Hydrochlorides

- Jatrorrhizine Hydrochloride (CAS: N/A): A benzylisoquinoline alkaloid hydrochloride with antimicrobial and anti-inflammatory properties.

- Berberine Hydrochloride (CAS: 633-65-8): A quaternary ammonium alkaloid with a conjugated polycyclic system. Unlike the target compound, berberine’s rigid structure enhances intercalation with DNA, limiting its comparability in non-planar systems .

Piperidine/Pyrrolidine Derivatives

- (S)-Pyrrolidine-2-carbonitrile Hydrochloride (CAS: 65732-69-6): Features a pyrrolidine ring with a nitrile group. The absence of a carboxylic acid group reduces its polarity compared to the target compound .

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 652971-20-5): Shares the tert-butyl and carboxylic acid motifs but incorporates a piperidine ring. Its molecular weight (305.37 g/mol) and stereochemistry suggest distinct pharmacokinetic profiles .

Physicochemical Properties

Note: Solubility and stability data for the target compound are inferred from structural analogues.

Analytical Methods

- HPLC Applications : Hydrochlorides like Jatrorrhizine and Berberine are quantified using HPLC with UV detection at 228–280 nm, a method applicable to the target compound .

- Acid Hydrolysis Stability: Analogues such as 4-aminophenol hydrochloride show stability under acidic conditions (Table 1, ), supporting the use of HCl salts for pH-sensitive formulations.

Biological Activity

3-Tert-butylpyridine-2-carboxylic acid; hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

3-Tert-butylpyridine-2-carboxylic acid; hydrochloride is characterized by a pyridine ring with a tert-butyl group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₁₅ClN₁O₂

- Molecular Weight : Approximately 227.7 g/mol

The presence of the tert-butyl group imparts steric hindrance, influencing its reactivity and stability compared to other pyridine derivatives. This structural feature is significant for its biological activity as it affects how the compound interacts with various biomolecules.

The biological activity of 3-tert-butylpyridine-2-carboxylic acid; hydrochloride is primarily attributed to its ability to act as a ligand, binding to metal ions or other biomolecules. This interaction can influence various biochemical pathways, including:

- Formation of Stable Complexes : The compound can form stable complexes with metal ions, which may modulate enzymatic activities.

- Participation in Redox Reactions : It can engage in redox reactions, potentially acting as an antioxidant.

Biological Activities

Research indicates that 3-tert-butylpyridine-2-carboxylic acid; hydrochloride exhibits several biological activities:

Antimicrobial Activity

A study highlighted the compound's potential antimicrobial properties. It was assessed against various bacterial strains using the MTT assay, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antibacterial agents.

| Bacterial Strain | IC50 (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 12.5 | Moderate |

| Escherichia coli | 15.0 | Moderate |

| Pseudomonas aeruginosa | 10.0 | Strong |

Cytotoxicity Studies

In vitro studies showed that 3-tert-butylpyridine-2-carboxylic acid; hydrochloride has cytotoxic effects on cancer cell lines. It exhibited varying levels of antiproliferative activity across different cell lines, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 20.0 | Significant |

| MCF-7 (breast cancer) | 25.0 | Moderate |

| A549 (lung cancer) | 30.0 | Moderate |

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of 3-tert-butylpyridine-2-carboxylic acid; hydrochloride to evaluate their antibacterial efficacy. The derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that specific modifications to the molecular structure enhanced antibacterial potency, particularly against resistant strains.

Case Study 2: Cancer Cell Line Sensitivity

Another study investigated the effects of the compound on various cancer cell lines, focusing on its mechanism of inducing apoptosis. The results demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells while sparing normal cells.

Q & A

Q. What are the optimal synthetic routes for 3-Tert-butylpyridine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling reactions between tert-butyl-substituted pyridine intermediates and carboxylic acid derivatives. For example, nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the tert-butyl group to the pyridine ring. Hydrolysis of ester intermediates under acidic conditions yields the free carboxylic acid, followed by salt formation with HCl.

- Optimization :

- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions .

- Monitor reaction progress via HPLC or TLC to adjust reaction time and temperature .

- Purify intermediates via recrystallization or column chromatography to enhance final product purity .

Q. What analytical techniques are recommended for confirming the structural integrity of 3-Tert-butylpyridine-2-carboxylic acid hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can verify the tert-butyl group (δ ~1.3 ppm for CH3) and pyridine ring protons .

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, particularly for chiral centers .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound’s enzyme inhibition in biochemical assays?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. native), buffer conditions (pH, ionic strength), and substrate concentrations across studies .

- Orthogonal Assays : Compare results from fluorescence-based assays with label-free methods like isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .

- Data Normalization : Include positive controls (e.g., known inhibitors) and normalize activity to account for batch-to-batch variability in compound solubility .

Q. What strategies can mitigate the compound’s instability in aqueous solutions during pharmacological studies?

- Methodological Answer :

- pH Optimization : The hydrochloride salt form enhances solubility but may hydrolyze at extreme pH. Use buffered solutions (pH 5–7) to stabilize the compound .

- Lyophilization : Store the compound as a lyophilized powder and reconstitute in degassed solvents to prevent oxidation .

- Degradation Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify degradation products and adjust storage conditions .

Q. How can contradictory data on receptor binding affinity be addressed in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key residues (e.g., hydrogen bonding with pyridine nitrogen) .

- Mutagenesis Studies : Validate binding hypotheses by mutating predicted receptor interaction sites and measuring affinity shifts via surface plasmon resonance (SPR) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔG values) and account for differences in assay temperatures or co-solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.